Gimeracil

Description

Structure

3D Structure

Properties

IUPAC Name |

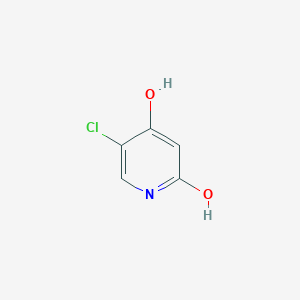

5-chloro-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLQIPFOCGIIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046799 | |

| Record name | Gimeracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103766-25-2 | |

| Record name | Gimeracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103766-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gimeracil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103766252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gimeracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gimeracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GIMERACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8SE1325T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synergistic Alliance: Gimeracil's Role in Potentiating 5-Fluorouracil Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Fluorouracil (5-FU) has long been a cornerstone of chemotherapy for a multitude of solid tumors. However, its efficacy is often hampered by rapid catabolism, primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). This guide delves into the pivotal role of Gimeracil, a potent DPD inhibitor, in overcoming this limitation and significantly potentiating the therapeutic effects of 5-FU. By reversibly blocking DPD, this compound enhances the bioavailability and prolongs the half-life of 5-FU, leading to increased and sustained exposure of tumor cells to the cytotoxic agent. This comprehensive overview consolidates quantitative data on the pharmacokinetic and pharmacodynamic impact of this compound, provides detailed experimental methodologies for preclinical evaluation, and visually elucidates the underlying molecular mechanisms and experimental workflows.

Introduction

5-Fluorouracil, a pyrimidine (B1678525) analog, exerts its anticancer effects through the disruption of DNA and RNA synthesis following its intracellular conversion into active metabolites.[1][2] The clinical utility of 5-FU, however, is challenged by its rapid degradation in the liver and peripheral tissues by DPD, with over 80% of an administered dose being catabolized into inactive metabolites.[1][3] This rapid clearance necessitates higher or more frequent dosing, which can lead to severe systemic toxicity.[3][4]

This compound (5-chloro-2,4-dihydroxypyridine) is a small molecule inhibitor of DPD.[5] Its co-administration with 5-FU prodrugs, most notably as a component of the oral formulation S-1 (a combination of Tegafur, this compound, and Oteracil), represents a key strategy to modulate 5-FU's pharmacokinetic profile, thereby enhancing its antitumor efficacy and potentially reducing its toxicity profile.[6][7][8]

Mechanism of Action: this compound's Inhibition of DPD

This compound acts as a competitive and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[5] By binding to the active site of DPD, this compound prevents the catabolism of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU). This inhibition leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU, resulting in greater and more sustained exposure of tumor cells to the drug.

References

- 1. This compound, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. jcdr.net [jcdr.net]

- 5. This compound, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

Gimeracil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent, reversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Developed by Taiho Pharmaceutical Co., Ltd., this compound is a critical component of the oral anti-cancer drug S-1 (Teysuno®), where it is combined with the 5-FU prodrug tegafur (B1684496) and the orotate (B1227488) phosphoribosyltransferase inhibitor oteracil. By preventing the degradation of 5-FU, this compound significantly increases its bioavailability and prolongs its therapeutic effect, thereby enhancing its anti-tumor activity. This technical guide provides an in-depth overview of the discovery of this compound, its chemical synthesis processes, and the experimental methodologies used to characterize its function.

Discovery and Development

This compound was developed as part of a strategic effort to improve the efficacy and tolerability of 5-fluorouracil, a cornerstone of chemotherapy for various solid tumors. The rapid degradation of 5-FU by DPD necessitates intravenous administration and can lead to unpredictable plasma concentrations and significant toxicity.

Taiho Pharmaceutical Co., Ltd. in Japan pioneered the development of the oral fluoropyrimidine S-1, a fixed-dose combination of tegafur, this compound, and oteracil.[1] The inclusion of this compound was a key innovation aimed at maintaining therapeutic concentrations of 5-FU over a prolonged period, mimicking the effect of continuous intravenous infusion. S-1 was first approved in Japan and has since been approved in Europe and other regions for the treatment of advanced gastric cancer, among other malignancies.[2]

Mechanism of Action: DPD Inhibition

This compound functions as a competitive and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[3] DPD is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including 5-FU. By binding to the active site of DPD, this compound prevents the enzymatic conversion of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU). This inhibition leads to a significant increase in the area under the plasma concentration-time curve (AUC) of 5-FU, allowing for sustained cytotoxic activity against tumor cells.[4]

The following diagram illustrates the mechanism of action of this compound in the context of S-1 therapy.

Caption: Mechanism of action of this compound within the S-1 formulation.

Chemical Synthesis of this compound

Several synthetic routes for this compound (5-chloro-2,4-dihydroxypyridine) have been reported. An early method involved a seven-step synthesis starting from 4-nitropyridine (B72724) N-oxide. A more recent and practical three-step approach utilizes 2,4-dimethoxypyridine (B102433) as the starting material.[5]

Synthesis from 2,4-Dimethoxypyridine

This modern synthesis is favored for its efficiency and higher overall yield. The general workflow is depicted below.

References

- 1. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Influence of Gimeracil on Fluoropyrimidine Pharmacokinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gimeracil, a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), plays a pivotal role in modulating the pharmacokinetics of fluoropyrimidine-based anticancer agents, most notably 5-fluorouracil (B62378) (5-FU). By reversibly blocking the primary catabolic pathway of 5-FU, this compound significantly enhances its bioavailability, prolongs its half-life, and increases systemic exposure. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative impact on the pharmacokinetics of fluoropyrimidines derived from the prodrug tegafur (B1684496), detailed experimental protocols for pharmacokinetic assessment, and visual representations of the underlying biological and experimental processes.

Introduction

Fluoropyrimidines, particularly 5-fluorouracil (5-FU), have been a cornerstone of cancer chemotherapy for decades. However, the efficacy of orally administered 5-FU is limited by its extensive and rapid catabolism in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] To overcome this challenge, oral fluoropyrimidine prodrugs have been developed, often in combination with DPD inhibitors. This compound (5-chloro-2,4-dihydroxypyridine) is a potent, reversible inhibitor of DPD.[2][3] It is a key component of the oral anticancer agent S-1, which is a combination of tegafur (a 5-FU prodrug), this compound, and oteracil (an inhibitor of 5-FU phosphorylation in the gastrointestinal tract).[3][4] This guide focuses on the specific influence of this compound on the pharmacokinetic profile of 5-FU following the administration of its prodrug, tegafur.

Mechanism of Action of this compound

This compound's primary pharmacological action is the competitive and reversible inhibition of DPD, the rate-limiting enzyme in the catabolism of 5-FU.[2][3] By blocking DPD, this compound prevents the conversion of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU).[5] This inhibition leads to a significant increase in the plasma concentration and a prolongation of the half-life of 5-FU, thereby enhancing its antitumor activity.[4][6] The inhibitory effect of this compound on DPD is crucial for achieving sustained therapeutic concentrations of 5-FU after oral administration of tegafur.[4]

The metabolic pathway of tegafur to 5-FU and its subsequent catabolism, along with the point of this compound's intervention, is illustrated in the following diagram.

Caption: Metabolic pathway of tegafur and the inhibitory action of this compound.

Quantitative Impact of this compound on Fluoropyrimidine Pharmacokinetics

The following tables summarize the pharmacokinetic parameters of tegafur, 5-FU, and this compound following the oral administration of S-1 in cancer patients.

Table 1: Pharmacokinetic Parameters of Tegafur, 5-FU, and this compound after S-1 Administration (Fasting State) [4]

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t½ (hr) |

| Tegafur | 1937.9 ± 370.6 | 0.5 - 1 | 9338.4 ± 1515.2 | 7.7 ± 1.6 |

| 5-FU | 114.7 ± 45.3 | 2.0 | 506.9 ± 190.1 | 2.1 ± 0.7 |

| This compound | 254.1 ± 72.8 | 1.0 | 1133.1 ± 276.5 | 4.4 ± 0.8 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Tegafur, 5-FU, and this compound after S-1 Administration (Fed State) [4]

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t½ (hr) |

| Tegafur | 1483.3 ± 307.6 | 2.5 | 9673.8 ± 1747.5 | 8.1 ± 1.8 |

| 5-FU | 93.1 ± 38.0 | 3.0 | 531.2 ± 204.4 | 2.4 ± 0.9 |

| This compound | 185.7 ± 53.6 | 2.0 | 1109.8 ± 277.4 | 4.7 ± 1.0 |

Data are presented as mean ± standard deviation.

The data clearly demonstrates that the presence of this compound within the S-1 formulation allows for the achievement and maintenance of therapeutic concentrations of 5-FU over a prolonged period, which would not be possible with oral administration of tegafur alone due to rapid DPD-mediated catabolism.

Experimental Protocols for Pharmacokinetic Studies

The assessment of this compound's influence on fluoropyrimidine pharmacokinetics involves well-controlled clinical trials. Below is a detailed methodology for a typical pharmacokinetic study of S-1.

Study Design

A common design is a single-center or multicenter, randomized, open-label, single-dose, two-period, two-sequence crossover study.[4][7] This design allows for the comparison of different formulations or conditions (e.g., fasting vs. fed state) within the same subjects, minimizing inter-individual variability. A washout period of at least 7 days is typically implemented between treatment periods.[4]

Subject Population

-

Inclusion Criteria: Adult patients (typically 18-75 years of age) with a confirmed diagnosis of a solid tumor for which fluoropyrimidine-based therapy is indicated.[5] Patients are required to have adequate organ function (hematological, renal, and hepatic) and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[5] Written informed consent is mandatory.

-

Exclusion Criteria: Patients with a history of severe hypersensitivity to fluoropyrimidines, known DPD deficiency, severe renal or hepatic impairment, or concurrent use of other investigational drugs.[5]

Drug Administration

S-1 is administered orally as capsules with water. The dosage is typically based on the patient's body surface area (BSA), with a standard dose being approximately 25-30 mg/m² of tegafur, administered twice daily.[3] For single-dose pharmacokinetic studies, a single administration is given under either fasting or fed conditions.[4]

Blood Sampling

Serial blood samples are collected at specific time points to characterize the plasma concentration-time profile of tegafur, 5-FU, and this compound. A typical sampling schedule includes:

-

Pre-dose (0 hours)

-

Post-dose at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, 36, and 48 hours.[4][7]

Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -70°C) until analysis.[4]

Analytical Methodology

The concentrations of tegafur, 5-FU, and this compound in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile (B52724).

-

Chromatographic Separation: Separation is achieved using a reverse-phase C18 column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and their stable isotope-labeled internal standards.

-

Method Validation: The analytical method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification (LLOQ) for 5-FU is typically around 1-2 ng/mL.[4]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[4][7] Key parameters include:

-

Maximum plasma concentration (Cmax)

-

Time to reach Cmax (Tmax)

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

-

Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)

-

Elimination half-life (t½)

-

Apparent total clearance (CL/F)

-

Apparent volume of distribution (Vd/F)

Statistical analysis is performed using appropriate software (e.g., SAS, WinNonlin). Descriptive statistics are used to summarize the pharmacokinetic parameters.[4] In bioequivalence studies, geometric means and 90% confidence intervals for the ratios of Cmax and AUC are calculated.[7]

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

Caption: Workflow of a clinical pharmacokinetic study.

Conclusion

This compound is a critical component in modern oral fluoropyrimidine therapy, fundamentally altering the pharmacokinetic profile of 5-FU by inhibiting its primary catabolic enzyme, DPD. This mechanism allows for sustained and effective systemic exposure to 5-FU following the oral administration of its prodrug, tegafur. The quantitative data from studies on S-1, a combination product containing tegafur and this compound, underscore the profound impact of DPD inhibition on achieving therapeutic drug levels. The detailed experimental protocols outlined in this guide provide a framework for the robust clinical evaluation of such drug combinations. Future research may focus on further optimizing dosing strategies based on individual patient characteristics and DPD activity to maximize efficacy and minimize toxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]

- 5. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tegafur-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Insights into the Antitumor Mechanisms of Gimeracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gimeracil, a pyridine (B92270) derivative, is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). By blocking DPD, this compound significantly enhances the bioavailability and prolongs the half-life of 5-FU, thereby amplifying its cytotoxic effects against cancer cells.[1][2][3] Preclinical research has not only solidified this primary mechanism but has also unveiled direct antitumor properties of this compound, including the inhibition of DNA repair pathways, leading to radiosensitization. This technical guide provides an in-depth overview of the preclinical studies on the antitumor activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Mechanism of Action: DPD Inhibition

This compound functions as a competitive and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[2] This enzyme is crucial in the breakdown of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[1] The inhibition of DPD by this compound leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU.[1] This enhancement allows for sustained cytotoxic effects on cancer cells, improving overall treatment efficacy.[1] Studies have shown that this mechanism allows for the administration of lower doses of 5-FU, potentially reducing the associated toxic side effects.[3][4]

The following diagram illustrates the core mechanism of this compound in potentiating 5-FU's antitumor activity.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound, primarily as a DPD inhibitor and a radiosensitizer.

Table 1: In Vitro DPD Inhibition

| Compound | Target | IC50 | Source |

| This compound | Dihydropyrimidine Dehydrogenase (DPD) | 95 nM | [3] |

Table 2: In Vivo Antitumor Efficacy of this compound as a Radiosensitizer in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Outcome | Source |

| Non-small cell lung cancer | Lu-99 | 8.3 mg/kg S-1 + 2 Gy X-ray | Significantly higher antitumor efficacy than S-1 or X-ray alone. | [5] |

| Non-small cell lung cancer | LC-11 | 8.3 mg/kg S-1 + 2 Gy X-ray | Significantly higher antitumor efficacy than UFT + X-ray. | [5] |

| Pancreatic Cancer | - | S-1 + X-ray | More effective than intravenous 5-FU + X-ray. | [5] |

| Head and Neck Cancer | KB/C3 | This compound + 2 Gy X-ray | Dose-dependent enhancement of X-ray efficacy. | [5] |

Direct Antitumor Activity: Inhibition of Homologous Recombination and Radiosensitization

Beyond its role as a DPD inhibitor, preclinical studies have revealed that this compound possesses intrinsic antitumor properties through the inhibition of DNA repair mechanisms, specifically homologous recombination (HR).[1] This activity contributes to its efficacy as a radiosensitizing agent.

Mechanism of Radiosensitization

Studies have shown that this compound can sensitize cancer cells to radiation by inhibiting the repair of DNA double-strand breaks (DSBs).[1] This is achieved through the downregulation of key proteins involved in both homologous recombination (HR) and non-homologous end-joining (NHEJ) pathways, such as Rad51, Rad50, Ku70, Ku80, and DNA-PKcs.[2][6] The inhibition of these repair pathways leads to an accumulation of DNA damage after radiation, ultimately resulting in increased cancer cell death. Furthermore, the radiosensitizing effect of this compound is associated with the generation of reactive oxygen and nitrogen species (ROS/RNS).[2][6]

The diagram below illustrates the proposed mechanism of this compound-induced radiosensitization.

Experimental Protocols

This section provides an overview of the methodologies used in preclinical studies to evaluate the antitumor activities of this compound.

In Vitro Cytotoxicity and Radiosensitization Assays

Objective: To determine the direct cytotoxic effects of this compound and its ability to sensitize cancer cells to radiation.

Typical Protocol (Clonogenic Survival Assay):

-

Cell Culture: Human cancer cell lines (e.g., HSC2, SAS, DLD-1, HeLa) are cultured in appropriate media and conditions.[1][2]

-

Treatment: Cells are treated with varying concentrations of this compound, either alone or in combination with a single dose of ionizing radiation.

-

Colony Formation: After treatment, cells are seeded at a low density in fresh media and allowed to form colonies for a specified period.

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

Data Analysis: The surviving fraction of cells is calculated for each treatment condition and dose-response curves are generated to determine the radiosensitizing effect.

Western Blot Analysis of DNA Repair Proteins

Objective: To investigate the effect of this compound on the expression levels of proteins involved in DNA repair pathways.

Typical Protocol:

-

Cell Lysis: Cancer cells, treated with this compound and/or radiation, are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for DNA repair proteins (e.g., Rad51, Ku80, γ-H2AX) followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of this compound, often in combination with radiation or other chemotherapeutics.

Typical Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Cell Implantation: Human cancer cells (e.g., Lu-99, LC-11) are subcutaneously injected into the flank of the mice.[5]

-

Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment groups.

-

Treatment Administration: this compound (often as part of the S-1 oral formulation) is administered, typically via oral gavage, alone or in combination with other treatments like X-ray irradiation.[5][7]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are often excised for further analysis (e.g., immunohistochemistry for markers like γ-H2AX).[5]

The following diagram illustrates a general workflow for a preclinical in vivo xenograft study.

Combination Therapies

This compound is almost exclusively used in combination with tegafur (B1684496) (a 5-FU prodrug) and oteracil in the oral formulation S-1.[3] Preclinical studies have explored the efficacy of S-1 in combination with other anticancer agents, including targeted therapies. For instance, combination therapies with tyrosine kinase inhibitors (erlotinib, sorafenib, sunitinib) and monoclonal antibodies (bevacizumab, cetuximab) have shown superior antitumor activity compared to monotherapies in various cancer models.[7]

Conclusion and Future Directions

Preclinical evidence strongly supports the role of this compound as a potent enhancer of 5-FU-based chemotherapy through the inhibition of DPD. Furthermore, its direct antitumor activities, particularly the inhibition of homologous recombination leading to radiosensitization, open new avenues for its therapeutic application. Future preclinical research should focus on further elucidating the molecular mechanisms of its direct antitumor effects, exploring its potential in combination with a wider range of targeted therapies and immunotherapies, and identifying predictive biomarkers to guide its clinical use. A deeper understanding of this compound's multifaceted antitumor profile will be crucial for optimizing its clinical utility and developing novel, more effective cancer treatment strategies.

References

- 1. This compound sensitizes cells to radiation via inhibition of homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Exerts Radiosensitizing Effects on Oral Squamous Cell Carcinoma Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 3. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The combination of hyperthermia or chemotherapy with this compound for effective radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Exerts Radiosensitizing Effects on Oral Squamous Cell Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination therapy using oral S-1 and targeted agents against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gimeracil in the Inhibition of Homologous Recombination for DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil, a pyrimidine (B1678525) analogue known for its role as a dihydropyrimidine (B8664642) dehydrogenase (DPYD) inhibitor in fluoropyrimidine-based chemotherapy, has emerged as a potent inhibitor of homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway. This guide provides an in-depth technical overview of the mechanism by which this compound disrupts HR, its implications for cancer therapy, and the experimental methodologies used to elucidate its function. By targeting DPYD, this compound obstructs an early stage of HR, preventing the formation of RAD51 and RPA foci at sites of DNA damage, while promoting the accumulation of upstream repair factors such as the MRE11-RAD50-NBS1 (MRN) complex. This inhibition of HR sensitizes cancer cells to DNA-damaging agents like radiation, presenting a promising avenue for therapeutic intervention. This document details the signaling pathways, experimental protocols, and available data to support further research and drug development in this area.

Introduction to this compound and Homologous Recombination

This compound (5-chloro-2,4-dihydroxypyridine) is a small molecule traditionally used in combination with tegafur, a prodrug of 5-fluorouracil (B62378) (5-FU). Its primary function in this context is to inhibit dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in 5-FU catabolism, thereby increasing the bioavailability and therapeutic efficacy of 5-FU.[1][2] Beyond this well-established role, compelling evidence has demonstrated that this compound possesses an independent activity as an inhibitor of homologous recombination (HR), a high-fidelity DNA repair pathway essential for maintaining genomic integrity.[3][4]

Homologous recombination is a crucial mechanism for the error-free repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. The HR pathway is active during the S and G2 phases of the cell cycle and utilizes a sister chromatid as a template to ensure accurate repair.[3] Key steps in HR include DSB recognition, DNA end resection to generate 3' single-stranded DNA (ssDNA) overhangs, coating of the ssDNA by Replication Protein A (RPA), replacement of RPA with RAD51 to form a nucleoprotein filament, homology search, and DNA synthesis-dependent repair.

The discovery that this compound inhibits HR has significant implications for cancer therapy. By compromising a major DNA repair pathway, this compound can sensitize tumor cells to DNA-damaging treatments such as radiotherapy and certain chemotherapies.[3][4] This creates a synthetic lethal interaction in cancers that are already deficient in other DNA repair pathways or are highly dependent on HR for survival.

Mechanism of Action: this compound's Inhibition of an Early Step in Homologous Recombination

Research has elucidated that this compound's inhibitory effect on HR is mediated through its known target, DPYD.[4] Depletion of DPYD using siRNA phenocopies the HR-inhibitory and radiosensitizing effects of this compound, and this compound does not further sensitize DPYD-depleted cells, indicating that DPYD is the key protein through which this compound exerts its HR-inhibitory function.[4]

This compound's intervention occurs at an early stage of the HR process.[4] Following a DNA double-strand break, the MRN complex (MRE11-RAD50-NBS1) is one of the first sensors to be recruited to the damage site. This complex is instrumental in initiating the resection of the 5' DNA ends to create 3' single-stranded tails, a critical step for the subsequent loading of RPA and RAD51.[5] Studies have shown that treatment with this compound leads to an increase in the formation of Mre11, Rad50, and Nbs1 foci at sites of DNA damage.[4] However, this accumulation of the initial damage-sensing complex is accompanied by a significant reduction in the formation of downstream RPA and RAD51 foci.[4]

This pattern of foci formation strongly suggests that this compound, through its inhibition of DPYD, creates a block in the HR pathway after the initial recognition of the DSB by the MRN complex but before the successful loading of RPA and the subsequent formation of the RAD51 nucleoprotein filament. This implicates a disruption in the DNA end resection process, which is necessary to generate the ssDNA substrate for RPA and RAD51.

Quantitative Data on this compound's Effect on Homologous Recombination

While the qualitative mechanism of this compound's HR inhibition is established, comprehensive quantitative data from dose-response studies are limited in publicly available literature. The following table summarizes the key quantitative findings from seminal studies. It is important to note that detailed IC50 values and concentration-dependent foci reduction percentages are not consistently reported in abstracts and would require access to the full-text articles for a complete analysis.

| Parameter | Cell Line(s) | Treatment | Result | Reference |

| Homologous Recombination Frequency | Not Specified | This compound | Reduced frequency of neo-positive clones in SCneo assay | [3] |

| DNA Double-Strand Breaks | HeLa | This compound + Irradiation | Increased tail moments in neutral comet assay | [4] |

| RAD51 Foci Formation | HeLa | This compound + Irradiation | Restrained formation of RAD51 foci | [4] |

| RPA Foci Formation | HeLa | This compound + Irradiation | Restrained formation of RPA foci | [4] |

| MRN Complex Foci Formation | HeLa | This compound + Irradiation | Increased number of Nbs1, Mre11, and Rad50 foci | [4] |

| Radiosensitization | HeLa (DPYD siRNA) | DPYD siRNA + Irradiation | Increased radiosensitivity, similar to this compound treatment | [4] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the study of this compound's effect on homologous recombination.

Clonogenic Survival Assay

This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents like radiation, with or without a sensitizing agent like this compound.

Protocol:

-

Cell Seeding: Plate cells at a low density in 6-well plates or culture dishes. The number of cells seeded per dish is dependent on the expected survival rate for each radiation dose.

-

Treatment: Allow cells to attach for several hours, then treat with this compound at the desired concentration for a specified period before irradiation.

-

Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: After irradiation, replace the medium with fresh medium (with or without this compound, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction as a function of the radiation dose on a logarithmic scale to generate survival curves.

Immunofluorescence for DNA Repair Foci (γH2AX, RAD51, RPA, MRN Complex)

This technique is used to visualize and quantify the recruitment of DNA repair proteins to sites of DNA damage.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation as required.

-

Fixation and Permeabilization: At desired time points after treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the protein of interest (e.g., anti-γH2AX, anti-RAD51, anti-RPA, anti-Mre11, anti-Rad50, or anti-Nbs1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-conjugated secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. The number of foci per nucleus is quantified using image analysis software.

Neutral Comet Assay

The neutral comet assay (single-cell gel electrophoresis) is used to detect DNA double-strand breaks.

Protocol:

-

Cell Preparation: After treatment, harvest the cells and resuspend them at a low concentration in PBS.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a neutral lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with neutral electrophoresis buffer and apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.

-

Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software. The "tail moment" is a common metric used.

SCneo Assay for Homologous Recombination

The SCneo assay is a reporter-based method to quantify the frequency of homologous recombination. While the specific details of the SCneo assay used in the this compound studies are not fully available in the public domain, it is a type of recombination reporter assay. A general protocol for a similar and widely used DR-GFP (Direct Repeat-Green Fluorescent Protein) assay is provided here as a representative example.

Protocol (based on DR-GFP):

-

Cell Line: Utilize a cell line that has a stably integrated DR-GFP reporter cassette. This cassette contains two differentially mutated GFP genes.

-

DSB Induction: Transfect the cells with a plasmid expressing the I-SceI endonuclease, which creates a specific DSB in one of the GFP genes.

-

Treatment: Co-transfect with the I-SceI plasmid or treat the cells with this compound before and/or after transfection.

-

Incubation: Allow 48-72 hours for the DSB to be repaired via HR, which will result in a functional GFP gene.

-

Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.

-

Data Analysis: The frequency of HR is determined by the percentage of GFP-positive cells in the treated population compared to the control.

Conclusion and Future Directions

This compound has a clear and distinct function as an inhibitor of homologous recombination, independent of its role in 5-FU metabolism. By targeting DPYD, this compound disrupts an early step in the HR pathway, preventing the formation of RPA and RAD51 foci and leading to the accumulation of unresolved DNA double-strand breaks. This mechanism provides a strong rationale for the use of this compound as a radiosensitizer and potentially as a chemosensitizer in combination with other DNA-damaging agents.

For drug development professionals, this presents an opportunity to explore this compound in new therapeutic contexts, particularly in tumors that are proficient in HR and therefore resistant to certain therapies like PARP inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound as an HR inhibitor.

For researchers and scientists, several key questions remain. A detailed quantitative analysis of the dose-dependent effects of this compound on HR is needed. Investigating the precise molecular interaction between DPYD and the HR machinery will provide a deeper understanding of the mechanism. Furthermore, exploring the efficacy of this compound in combination with a broader range of DNA-damaging agents and in various cancer models will be crucial for translating these findings into clinical applications. The development of more specific DPYD inhibitors that target its HR-related function could also be a promising avenue for future drug discovery.

References

- 1. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Moderately hypo-fractionated radiotherapy combined with S-1 in inoperable locally advanced esophageal squamous cell carcinoma: A prospective, single-arm phase II study (GASTO-1045) [frontiersin.org]

Unveiling the Direct Antitumor Potential of Gimeracil: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today consolidates the growing body of evidence suggesting that Gimeracil, a component of the oral fluoropyrimidine S-1, possesses direct antitumor effects independent of its well-established role in enhancing 5-fluorouracil (B62378) (5-FU) chemotherapy. This whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the molecular mechanisms, experimental validation, and potential therapeutic implications of this compound's intrinsic anticancer properties.

This compound is primarily known as a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for the degradation of 5-FU.[1][2][3][4] This inhibition leads to higher and more sustained plasma concentrations of 5-FU, thereby augmenting its cytotoxic effects. However, recent investigations, as detailed in this guide, have illuminated a novel facet of this compound's activity: its ability to directly interfere with DNA repair processes in cancer cells.

This technical guide provides a thorough examination of the signaling pathways affected by this compound, detailed experimental protocols from key studies, and a quantitative analysis of its antitumor efficacy.

Core Findings: this compound's Direct Assault on Cancer Cells

The primary mechanism underlying this compound's direct antitumor action is the disruption of DNA double-strand break (DSB) repair.[5][6] This is a critical finding, as cancer cells often rely on robust DNA repair mechanisms to survive the DNA damage induced by chemo- and radiotherapy.

Key Mechanistic Insights:

-

Inhibition of Homologous Recombination (HR): this compound has been shown to impede the early stages of homologous recombination, a vital pathway for high-fidelity DSB repair.[7][8] This is achieved by hindering the formation of Rad51 and replication protein A (RPA) foci, which are essential for the repair process.[7][9]

-

Downregulation of DNA Repair Proteins: In vitro and in vivo studies have consistently demonstrated that this compound, particularly when combined with DNA-damaging agents like radiation or cisplatin (B142131), leads to a significant reduction in the expression of key DNA repair proteins such as Ku70, DNA-PKcs, Rad50, and Rad51.[5][10][11][12]

-

Radiosensitization and Chemosensitization: By crippling the cell's ability to repair DNA damage, this compound sensitizes cancer cells to the effects of radiation and certain chemotherapeutic agents.[5][6][13][14] This synergistic effect has been observed in various cancer models, including oral squamous cell carcinoma.[5][12][14] The radiosensitizing effect is directly linked to its inhibition of DPYD.[7]

-

Induction of Apoptosis: The combination of this compound with radiation has been shown to trigger programmed cell death (apoptosis) in cancer cells.[10][11]

-

Generation of Reactive Oxygen Species (ROS): The antitumor effects of this compound in combination with radiation are also associated with an increase in intracellular reactive oxygen species, further contributing to cellular stress and death.[14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the direct antitumor effects of this compound.

Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin

| Cell Line | Treatment | Concentration | Effect | Reference |

| SAS (OSCC) | This compound (CDHP) + Cisplatin | Not Specified | Significant growth suppression | [5][12] |

| HSC2 (OSCC) | This compound (CDHP) + Cisplatin | Not Specified | Significant growth suppression | [5][12] |

OSCC: Oral Squamous Cell Carcinoma; CDHP: 5-chloro-2,4-dihydroxypyridine (this compound)

Table 2: In Vivo Efficacy of this compound in Combination Therapy

| Cancer Model | Treatment | Outcome | Reference |

| Human Cancer Xenografts | This compound + X-ray Irradiation | Dose-dependent enhancement of antitumor activity | [13] |

| SAS & HSC2 Tumor Xenografts | This compound (CDHP) + Cisplatin | Significant suppression of tumor growth | [5][12] |

| HSC2 Tumor Xenografts | This compound + Radiation | Significant tumor growth inhibition | [10][11] |

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the complex interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Caption: this compound's dual mechanism of action.

Caption: Experimental workflow for this compound studies.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the key studies investigating this compound's direct antitumor effects.

Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., SAS, HSC2) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Treatment: Cells are treated with varying concentrations of this compound (CDHP), cisplatin, or a combination of both, and incubated for an additional 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Clonogenic Survival Assay

-

Cell Seeding: Cells are seeded into 6-well plates at a low density (e.g., 500 cells/well).

-

Treatment: After 24 hours, cells are treated with this compound and/or irradiated.

-

Colony Formation: The cells are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol, stained with crystal violet, and colonies containing at least 50 cells are counted.

-

Survival Fraction Calculation: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) of the treated group divided by that of the control group.

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against DNA repair proteins (e.g., Ku70, DNA-PKcs, Rad50, Rad51) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Tumor Cell Implantation: Human oral squamous cell carcinoma cells (e.g., 5 x 10⁶ SAS or HSC2 cells) are subcutaneously injected into the flank of nude mice.

-

Treatment Initiation: When tumors reach a palpable size, mice are randomized into treatment groups: control, this compound (CDHP) alone, cisplatin alone, or a combination. This compound is typically administered orally, while cisplatin is given via intraperitoneal injection.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are then stained with antibodies against DNA repair proteins to assess their expression levels in vivo.

-

TUNEL Assay: Apoptosis in tumor tissues is evaluated using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's protocol.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the hypothesis that this compound has direct antitumor effects mediated by the inhibition of DNA repair pathways. This dual functionality—enhancing the efficacy of 5-FU and directly sensitizing cancer cells to DNA-damaging agents—positions this compound as a compelling molecule in oncology drug development.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the components of the DNA repair machinery.

-

Identifying predictive biomarkers to select patients who are most likely to benefit from this compound's DNA repair-inhibiting properties.

-

Designing clinical trials to evaluate the efficacy of this compound in combination with a broader range of DNA-damaging therapies and in different cancer types.

The continued investigation of this compound's direct antitumor effects holds the promise of novel therapeutic strategies and improved outcomes for cancer patients.

References

- 1. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]

- 2. This compound - Formosa Laboratories, Inc. [formosalab.com]

- 3. s3.eu-south-1.amazonaws.com [s3.eu-south-1.amazonaws.com]

- 4. This compound | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound enhances the antitumor effect of cisplatin in oral squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound Exerts Radiosensitizing Effects on Oral Squamous Cell Carcinoma Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. This compound enhances the antitumor effect of cisplatin in oral squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Exerts Radiosensitizing Effects on Oral Squamous Cell Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Gimeracil's function within the S-1 combination therapy with tegafur and oteracil

This in-depth technical guide elucidates the pivotal role of Gimeracil within the S-1 combination therapy, a cornerstone in the treatment of advanced gastric cancer and other solid tumors. S-1 is a tripartite oral fluoropyrimidine formulation, meticulously designed to enhance the therapeutic efficacy of 5-fluorouracil (B62378) (5-FU) while mitigating its associated toxicities. The therapy integrates tegafur (B1684496), a prodrug of 5-FU; this compound (5-chloro-2,4-dihydroxypyridine or CDHP), a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD); and oteracil, which reduces the gastrointestinal toxicity of 5-FU.[1][2] This document provides a comprehensive overview of this compound's mechanism of action, its pharmacokinetic impact, and the experimental methodologies used to characterize its function, tailored for researchers, scientists, and professionals in drug development.

This compound's Primary Mechanism of Action: Dihydropyrimidine Dehydrogenase (DPD) Inhibition

The principal function of this compound is the potent and reversible inhibition of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[3][4][5] Over 80% of an administered dose of 5-FU is rapidly degraded by DPD in the liver and other tissues into inactive metabolites, which significantly limits its bioavailability and antitumor efficacy.[1][5]

This compound acts as a competitive inhibitor of DPD, binding to the enzyme's active site and preventing the breakdown of 5-FU.[5] This inhibition leads to a sustained and higher plasma concentration of 5-FU, mimicking the effects of a continuous intravenous infusion of the drug.[3][6] The potency of this compound as a DPD inhibitor is approximately 180-fold greater than that of uracil.[7] By effectively blocking the primary metabolic clearance pathway of 5-FU, this compound plays a crucial role in enhancing its therapeutic window.

The metabolic pathway of S-1, highlighting the interventional role of its components, is depicted below.

Quantitative Impact of this compound on 5-FU Pharmacokinetics

The inclusion of this compound in the S-1 formulation profoundly alters the pharmacokinetic profile of 5-FU, leading to increased systemic exposure and a longer half-life. This allows for sustained therapeutic concentrations of 5-FU, which is critical for its cell-cycle-specific antitumor activity. The table below summarizes key pharmacokinetic parameters of 5-FU following the oral administration of S-1.

| Parameter | Value (Mean ± SD) | Patient Population | Dosage | Source |

| Cmax (ng/mL) | 128.5 ± 41.5 | Advanced Cancer | 80 mg/m²/day | [3] |

| 159.9 ± 45.2 | Gastric Cancer | 80 mg/m² | [8] | |

| Tmax (h) | 3.5 ± 1.7 | Advanced Cancer | 80 mg/m²/day | [3] |

| 2.17 ± 0.58 | Gastric Cancer | 80 mg/m² | [8] | |

| AUC₀₋₁₄ (ng·h/mL) | 723.9 ± 272.7 | Advanced Cancer | 80 mg/m²/day | [3] |

| AUC₀₋₈ (ng·h/mL) | 768.0 ± 260.8 | Gastric Cancer | 80 mg/m² | [8] |

| Half-life (t½) (h) | 1.9 ± 0.4 | Advanced Cancer | 80 mg/m²/day | [3] |

| 3.13 ± 2.88 | Gastric Cancer | 80 mg/m² | [8] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Studies have shown that the daily area under the curve (AUC) of 5-FU is strongly correlated with the oral clearance of this compound, underscoring this compound's critical role in determining 5-FU exposure. In a phase I study, it was noted that 5-FU exposure was significantly greater (approximately 3-fold) when tegafur was administered in combination with this compound, despite a 16-fold higher dose of tegafur in the monotherapy arm.

Detailed Experimental Methodologies

The following sections provide detailed protocols for key experiments used to characterize the function of this compound. These protocols are compiled based on methodologies reported in the literature.

This assay is designed to determine the inhibitory potency of this compound on DPD activity, typically by measuring its half-maximal inhibitory concentration (IC50).

Objective: To quantify the in vitro inhibition of DPD by this compound.

Materials and Reagents:

-

Recombinant human DPD enzyme

-

This compound (test inhibitor)

-

5-Fluorouracil (substrate)

-

NADPH (cofactor)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Microplate reader

-

96-well microplates

-

High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Experimental Workflow:

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare stock solutions of 5-FU and NADPH.

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the this compound dilutions or a vehicle control.

-

Enzyme Addition and Pre-incubation: Add the DPD enzyme solution to each well and pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding a mixture of 5-FU and NADPH to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as an acid or an organic solvent.

-

Quantification: Analyze the remaining concentration of 5-FU in each well using a validated HPLC-UV or HPLC-MS/MS method.

-

Data Analysis: Calculate the percentage of DPD inhibition for each this compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

This type of study is essential to understand how this compound affects the pharmacokinetics of 5-FU in a living system.

Objective: To evaluate the effect of this compound on the pharmacokinetic parameters of 5-FU derived from tegafur in a rodent model.

Materials and Methods:

-

Laboratory animals (e.g., rats or mice)

-

S-1 formulation (Tegafur, this compound, Oteracil)

-

Tegafur formulation (for control group)

-

Oral gavage equipment

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Freezer (-80°C) for sample storage

-

LC-MS/MS system for bioanalysis

Experimental Workflow:

Protocol:

-

Animal Preparation: Acclimatize animals to the laboratory conditions. Randomly assign them to two groups: one receiving tegafur alone and the other receiving the S-1 combination.

-

Dosing: Following an overnight fast, administer the respective formulations to the animals via oral gavage.

-

Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Sample Processing: Process the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Determine the concentrations of tegafur, 5-FU, and this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each group using non-compartmental analysis.

-

Data Comparison: Statistically compare the pharmacokinetic parameters of 5-FU between the group that received tegafur alone and the group that received S-1 to quantify the impact of this compound.

Conclusion

This compound is an indispensable component of the S-1 combination therapy, exerting its function primarily through the potent and reversible inhibition of dihydropyrimidine dehydrogenase. This mechanism of action effectively prevents the rapid catabolism of 5-FU, leading to a significant increase in its systemic exposure and a prolonged half-life. The enhanced and sustained bioavailability of 5-FU achieved through this compound's action is fundamental to the therapeutic efficacy of S-1. The synergistic design of S-1, with this compound's pharmacokinetic modulation, allows for an oral administration route that mimics a continuous intravenous infusion of 5-FU, thereby offering a significant advantage in the management of various solid tumors. A thorough understanding of this compound's function, supported by robust in vitro and in vivo experimental data, is crucial for the continued optimization of fluoropyrimidine-based cancer chemotherapy.

References

- 1. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. gov.uk [gov.uk]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 6. europeanreview.org [europeanreview.org]

- 7. Comparison of the pharmacokinetics of S-1, an oral anticancer agent, in Western and Japanese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Impact of Gimeracil on Pyrimidine Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil, a potent and reversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), plays a pivotal role in cancer chemotherapy, primarily by modulating the metabolic pathway of pyrimidines. As a key component of the oral fluoropyrimidine anticancer drug S-1, this compound's primary function is to prevent the degradation of 5-fluorouracil (B62378) (5-FU), thereby enhancing its bioavailability and antitumor efficacy.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative impact on the pharmacokinetics of 5-FU, and its effect on endogenous pyrimidine (B1678525) metabolites. Detailed experimental protocols for assessing DPD inhibition and measuring pyrimidine levels are also presented, alongside visual representations of the relevant biochemical pathways and experimental workflows.

Introduction: The Pyrimidine Catabolic Pathway and the Role of Dihydropyrimidine Dehydrogenase (DPD)

The pyrimidine metabolic pathway is essential for the synthesis of DNA and RNA precursors. The catabolism of pyrimidines, including the endogenous bases uracil (B121893) and thymine (B56734), is primarily regulated by the enzyme dihydropyrimidine dehydrogenase (DPD).[3] DPD is the initial and rate-limiting enzyme in this pathway, converting uracil and thymine to dihydrouracil (B119008) and dihydrothymine (B131461), respectively. The fluoropyrimidine anticancer drug 5-fluorouracil (5-FU) is also a substrate for DPD, with over 80% of an administered dose being rapidly catabolized by this enzyme into inactive metabolites.[4][5] This rapid degradation significantly limits the therapeutic window of 5-FU.

This compound: Mechanism of Action as a DPD Inhibitor

This compound (5-chloro-2,4-dihydroxypyridine) is a structural analogue of uracil that acts as a potent and reversible competitive inhibitor of DPD.[2] By binding to the active site of DPD, this compound prevents the catabolism of 5-FU, leading to a significant increase in its plasma concentration and a prolongation of its half-life.[2] This enhanced and sustained exposure of tumor cells to 5-FU is the primary mechanism behind the improved anticancer activity of S-1, a combination therapy of tegafur (B1684496) (a 5-FU prodrug), this compound, and oteracil.[2][6]

The following diagram illustrates the pyrimidine catabolic pathway and the inhibitory action of this compound.

Quantitative Impact of this compound on 5-FU Pharmacokinetics

The co-administration of this compound with a 5-FU prodrug has a profound and clinically significant impact on the pharmacokinetic profile of 5-FU. Multiple studies have quantified this effect, demonstrating a substantial increase in systemic exposure to the active drug.

Table 1: Pharmacokinetic Parameters of 5-FU with and without this compound (in S-1)

| Parameter | 5-FU (from Tegafur alone) | 5-FU (from S-1, containing this compound) | Fold Change | Reference |

| Cmax (ng/mL) | Undetectable or very low | 128.5 ± 41.5 | ~3-fold higher than Tegafur alone | [7][8] |

| AUC (ng·h/mL) | Low | 723.9 ± 272.7 | Significantly Increased | [7] |

| T½ (hours) | ~0.12 (rapid) | 1.9 ± 0.4 | Prolonged | [7][9] |

Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Half-life.

Table 2: Pharmacokinetic Parameters of S-1 Components (Single Dose)

| Component | Cmax (ng/mL) | Tmax (hours) | T½ (hours) | Reference |

| Tegafur | Not specified | 1.0 - 3.6 | 8.2 - 13.1 | [2] |

| 5-FU | Not specified | 3.0 - 4.0 | 1.9 - 3.4 | [2] |

| This compound (CDHP) | Not specified | ~3.5 | Not specified | [7] |

| Oteracil | Not specified | Not specified | Not specified | [2] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; T½: Half-life.

Table 3: In Vitro Effect of this compound on Intracellular 5-FU Concentration

| Cell Line | Condition | Intracellular 5-FU (pmol/10⁶ cells) | Reference |

| TE-5R (5-FU resistant) | 5-FU alone | 5.4 ± 0.3 | [10] |

| TE-5R (5-FU resistant) | 5-FU + this compound | 62.0 ± 0.3 | [10] |

Data are presented as mean ± standard deviation.

Impact of this compound on Endogenous Pyrimidine Metabolism

By inhibiting DPD, this compound not only affects the metabolism of 5-FU but also the catabolism of endogenous pyrimidines, uracil, and thymine. This leads to an increase in the plasma concentrations of these pyrimidine bases. The levels of uracil and its catabolite, dihydrouracil, in plasma are utilized as a phenotypic marker for DPD activity, and their modulation by this compound underscores its potent inhibitory effect.[11][12][13]

Experimental Protocols

Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound on DPD in vitro.

-

Enzyme Source: Partially purified DPD from rat liver or recombinant human DPD.

-

Substrate: Radiolabeled [¹⁴C]-5-Fluorouracil or unlabeled 5-FU.

-

Inhibitor: this compound at various concentrations.

-

Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing NADPH, the DPD enzyme, and the substrate.

-

Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C. Initiate the reaction by adding the substrate.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 30 minutes) by adding a quenching solution (e.g., perchloric acid).

-

Analysis:

-

If using a radiolabeled substrate, separate the substrate and its metabolites using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.

-

If using an unlabeled substrate, quantify the substrate and its metabolites using HPLC-UV or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: Calculate the rate of metabolite formation at each this compound concentration. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of DPD activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Pyrimidine Metabolites in Plasma by HPLC-MS/MS

This protocol provides a detailed methodology for the simultaneous quantification of pyrimidine metabolites in plasma.

-

Sample Preparation:

-

Collect blood samples in EDTA tubes and immediately place them on ice.

-

Centrifuge at 4°C to separate plasma within 30 minutes of collection.

-

To 100 µL of plasma, add an internal standard solution (e.g., isotopically labeled uracil and thymine).

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

HPLC-MS/MS System:

-

HPLC: A system such as an Agilent or Shimadzu HPLC.[14]

-

Column: A reverse-phase C18 column.[14]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[14]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[14]

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray ionization (ESI), both positive and negative modes may be used depending on the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of uracil, thymine, and other relevant metabolites.

-

Calculate the concentration of each analyte in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Conclusion

This compound's targeted inhibition of dihydropyrimidine dehydrogenase is a cornerstone of modern fluoropyrimidine-based chemotherapy. By preventing the rapid catabolism of 5-FU, this compound significantly enhances its therapeutic efficacy. This in-depth guide has provided a comprehensive overview of the biochemical mechanisms, quantitative pharmacokinetic impacts, and analytical methodologies related to this compound's effect on pyrimidine metabolism. This information is critical for researchers and drug development professionals working to optimize cancer therapies and develop novel DPD inhibitors. The provided data and protocols serve as a valuable resource for further investigation into the intricate interplay between drug metabolism and therapeutic outcomes.

References

- 1. ascopubs.org [ascopubs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of S-1, a novel oral fluorouracil antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. s3.pgkb.org [s3.pgkb.org]

- 9. A mathematical model of the kinetics of 5-fluorouracil and its metabolites in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]